4-Benzyloxybutanal chemical properties and structure
4-Benzyloxybutanal chemical properties and structure
An In-depth Technical Guide to 4-Benzyloxybutanal: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-benzyloxybutanal, a bifunctional organic compound of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its chemical structure, physicochemical properties, synthetic routes, reactivity, and applications, offering field-proven insights and methodologies.
Introduction and Strategic Importance
4-Benzyloxybutanal, with the CAS Number 5470-84-8, is a versatile synthetic intermediate characterized by two key functional groups: a terminal aldehyde and a benzyl ether.[1] This unique combination makes it a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors.[1][2]
The aldehyde group serves as a reactive handle for a wide array of nucleophilic additions and reductive aminations, allowing for chain extension and the introduction of nitrogen-containing moieties. Concurrently, the benzyloxy group acts as a robust protecting group for the primary alcohol, which can be unveiled under specific reductive conditions. This orthogonal reactivity is crucial for multi-step synthetic strategies, enabling chemists to perform selective transformations at different ends of the molecule. Its role as a linker, particularly in bioconjugation, has also been highlighted, where the aldehyde can react with specific groups like hydrazides and aminooxy compounds.[3][4]
Chemical Structure and Physicochemical Properties
The molecular structure of 4-benzyloxybutanal consists of a four-carbon aliphatic chain, with a formyl group at one terminus and a benzyloxy group at the other.
Molecular Structure Diagram
Caption: Chemical structure of 4-Benzyloxybutanal.
Identifier and Property Summary
The key identifiers and physicochemical properties of 4-benzyloxybutanal are summarized in the tables below for quick reference.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 5470-84-8[1][5] |
| IUPAC Name | 4-(Benzyloxy)butanal[1] |
| Synonym | 4-Phenylmethoxybutanal[1][6] |
| Molecular Formula | C₁₁H₁₄O₂[1][5] |
| Molecular Weight | 178.23 g/mol [1][5] |
| SMILES | C1=CC=C(C=C1)COCCCC=O[1][6] |
| InChI Key | QTISZPXYPZNBQB-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical State | Colorless liquid | [1] |
| Boiling Point | 275.8 °C at 760 mmHg | [1] |
| Flash Point | 115.3 °C | [1] |
| Log P (Octanol-Water) | 2.1823 | [1][5] |
| Polar Surface Area | 26.3 Ų | [1][5] |
| Storage Conditions | 4°C, under dry and inert atmosphere | [1][5] |
The Log P value indicates moderate lipophilicity, suggesting better solubility in organic solvents than in aqueous media.[1] The aldehyde and ether functionalities, however, do impart some polar character.
Synthesis of 4-Benzyloxybutanal
The synthesis of 4-benzyloxybutanal is typically achieved through a two-step process starting from a readily available C4 building block, 1,4-butanediol. The key is to first protect one of the hydroxyl groups as a benzyl ether and then oxidize the remaining hydroxyl group to the aldehyde.
Synthetic Workflow Diagram
Caption: General two-step synthesis of 4-Benzyloxybutanal.
Step-by-Step Experimental Protocol
Part A: Synthesis of 4-Benzyloxy-1-butanol [7][8]
This procedure is based on the Williamson ether synthesis. Using a strong base ensures the deprotonation of the alcohol, which then acts as a nucleophile. Using one equivalent of the base and benzyl bromide favors mono-substitution.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of 1,4-butanediol (1.0 eq) in a dry aprotic solvent like THF.
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Deprotonation: Cool the solution to 0°C in an ice bath. Add a strong base, such as potassium tert-butoxide (1.0 eq), portion-wise, ensuring the internal temperature remains low.[7] Stir for 30 minutes.
-
Alkylation: Add benzyl bromide (1.0 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 4-benzyloxy-1-butanol, can be purified by vacuum distillation or column chromatography.
Part B: Oxidation to 4-Benzyloxybutanal
The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Mild oxidants are preferred. Swern oxidation or Dess-Martin periodinane (DMP) are excellent choices for this transformation.
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the purified 4-benzyloxy-1-butanol (1.0 eq) from Part A in a dry solvent such as dichloromethane (DCM).
-
Oxidation: Add the mild oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or DMP, ~1.1-1.5 eq) portion-wise at room temperature (or 0°C for DMP).
-
Monitoring: Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction appropriately (e.g., with a sodium thiosulfate solution for DMP). Filter the mixture through a pad of Celite or silica gel to remove the oxidant byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 4-benzyloxybutanal can be purified by flash column chromatography on silica gel.
Key Chemical Reactions and Mechanistic Insights
The synthetic utility of 4-benzyloxybutanal stems from the distinct reactivity of its aldehyde and benzyl ether moieties.
Reactions of the Aldehyde Group
The electrophilic carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 4-benzyloxybutanoic acid, using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1]
-
Reduction: Selective reduction of the aldehyde to a primary alcohol (yielding 4-benzyloxy-1-butanol) can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).[1] Using stronger reagents like lithium aluminum hydride (LiAlH₄) would also accomplish this.
-
Nucleophilic Addition: This is a broad class of reactions, including:
-
Wittig Reaction: Forms an alkene by reacting with a phosphorus ylide.
-
Grignard Reaction: Creates a secondary alcohol by reacting with an organomagnesium halide.
-
Reductive Amination: Forms an amine by reacting with an amine in the presence of a reducing agent (e.g., NaBH₃CN).
-
Bioconjugation: Reacts with hydrazides to form hydrazones or with aminooxy groups to form oximes, providing stable linkages for labeling biomolecules.[3][4]
-
Reactions of the Benzyloxy Group
The benzyl ether serves as a protecting group for the primary alcohol. Its removal is a key step in many synthetic sequences.
-
Catalytic Hydrogenolysis: The most common method for debenzylation is catalytic hydrogenation. The C-O bond at the benzylic position is cleaved using hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C), yielding the free alcohol and toluene as a byproduct. This reaction is clean and high-yielding.
Reaction Mechanism Diagram: Orthogonal Reactivity
Caption: Key reaction pathways for 4-Benzyloxybutanal.
Spectroscopic Characterization Profile
While specific spectra depend on the acquisition conditions, the following provides an expected profile based on the molecule's structure, which is invaluable for reaction monitoring and quality control.
-
¹H NMR (Proton NMR):
-
Aldehyde Proton (CHO): A characteristic singlet or triplet (due to coupling with adjacent CH₂) appearing far downfield, typically around δ 9.7-9.8 ppm.
-
Aromatic Protons (C₆H₅): A multiplet in the aromatic region, δ 7.2-7.4 ppm, integrating to 5 protons.
-
Benzylic Protons (OCH₂Ph): A sharp singlet at approximately δ 4.5 ppm, integrating to 2 protons.
-
Aliphatic Protons (CH₂CH₂CH₂O): A series of multiplets between δ 1.7-3.6 ppm. The protons adjacent to the oxygen (OCH₂) will be further downfield (around δ 3.5 ppm) than those adjacent to the aldehyde.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (C=O): A peak in the far downfield region, δ 200-205 ppm.
-
Aromatic Carbons: Multiple peaks between δ 127-138 ppm.
-
Benzylic Carbon (OCH₂Ph): A peak around δ 73 ppm.
-
Aliphatic Carbons: Peaks in the range of δ 20-70 ppm.
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1720-1740 cm⁻¹.
-
C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 and 2820 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C-O Stretch (Ether): A strong band in the fingerprint region, typically around 1100 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 178.
-
Key Fragments: A prominent peak at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺). Another likely fragmentation is the loss of the formyl group (CHO), leading to a fragment at m/z = 149.
-
Safety and Handling
Due to limited specific toxicological data for 4-benzyloxybutanal, it should be handled with care in a well-ventilated laboratory fume hood, following standard safety protocols for organic chemicals.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can trigger vigorous or exothermic reactions.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably at 4°C under an inert atmosphere to prevent degradation, particularly autoxidation of the aldehyde group.[1][5]
-
First Aid: In case of contact, rinse eyes or skin immediately with plenty of water.[9] If inhaled, move to fresh air.[9] Seek medical attention if symptoms persist.
Conclusion
4-Benzyloxybutanal is a highly valuable and versatile bifunctional molecule. Its orthogonal aldehyde and protected alcohol functionalities provide chemists with a powerful tool for the strategic assembly of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in pharmaceutical research, drug development, and advanced organic synthesis.
References
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PubChemLite. 4-benzyloxybutanal (C11H14O2). Available at: [Link]
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PrepChem.com. Synthesis of A. 4-Benzyloxybutanol. Available at: [Link]
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MySkinRecipes. 4-Benzyloxybutanal. Available at: [Link]
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All Things Stem Cell. 4-(Benzyloxy)butanal. Available at: [Link]
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